molecular formula C22H19N3O4 B11168603 N-1,3-benzodioxol-5-yl-Nalpha-(pyridin-3-ylcarbonyl)-L-phenylalaninamide

N-1,3-benzodioxol-5-yl-Nalpha-(pyridin-3-ylcarbonyl)-L-phenylalaninamide

Cat. No.: B11168603
M. Wt: 389.4 g/mol
InChI Key: GEDKVCCYJOHXLK-SFHVURJKSA-N
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Description

N-1,3-benzodioxol-5-yl-Nalpha-(pyridin-3-ylcarbonyl)-L-phenylalaninamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole ring, a pyridine moiety, and a phenylalanine derivative, making it a multifaceted molecule with diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-benzodioxol-5-yl-Nalpha-(pyridin-3-ylcarbonyl)-L-phenylalaninamide typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the pyridine moiety, and the coupling with L-phenylalanine. A common synthetic route may involve:

    Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Introduction of Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction using pyridine derivatives and appropriate leaving groups.

    Coupling with L-phenylalanine: The final step involves the coupling of the benzodioxole-pyridine intermediate with L-phenylalanine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-1,3-benzodioxol-5-yl-Nalpha-(pyridin-3-ylcarbonyl)-L-phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The pyridine moiety can be reduced to piperidine derivatives under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution can be facilitated using reagents such as sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-Nalpha-(pyridin-3-ylcarbonyl)-L-phenylalaninamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-Nalpha-(pyridin-3-ylcarbonyl)-L-phenylalaninamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The benzodioxole ring and pyridine moiety are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-1,3-benzodioxol-5-yl-Nalpha-(pyridin-3-ylcarbonyl)-L-phenylalaninamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

N-[(2S)-1-(1,3-benzodioxol-5-ylamino)-1-oxo-3-phenylpropan-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C22H19N3O4/c26-21(16-7-4-10-23-13-16)25-18(11-15-5-2-1-3-6-15)22(27)24-17-8-9-19-20(12-17)29-14-28-19/h1-10,12-13,18H,11,14H2,(H,24,27)(H,25,26)/t18-/m0/s1

InChI Key

GEDKVCCYJOHXLK-SFHVURJKSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4=CN=CC=C4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CN=CC=C4

Origin of Product

United States

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